molecular formula C14H10F2O B7779386 3',5'-Difluoro-2-phenylacetophenone

3',5'-Difluoro-2-phenylacetophenone

Cat. No.: B7779386
M. Wt: 232.22 g/mol
InChI Key: SFZGFCZDZKTYLR-UHFFFAOYSA-N
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Description

3',5'-Difluoro-2-phenylacetophenone is a fluorinated aromatic ketone that serves as a critical synthetic intermediate in advanced materials chemistry. Its primary research value lies in the development of high-performance polymers, particularly Poly(aryl ether ketone)s (PAEKs) and Poly(ether ether ketone) (PEEK) analogues . The strategic placement of two fluorine atoms at the 3 and 5 positions of one aromatic ring activates the molecule for nucleophilic aromatic substitution reactions, a key step in step-growth polymerization. Researchers utilize this compound to incorporate pendant benzoyl groups into polymer backbones, a structural modification that allows for the precise tailoring of material properties such as crystallinity, solubility, and thermal stability . This makes this compound an indispensable tool for synthesizing novel semi-crystalline thermoplastics designed for demanding applications in the electronics, energy, and medical industries, where resistance to solvents, radiation, and high temperatures is paramount . The compound is offered for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for application in human or animal consumption.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZGFCZDZKTYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction employs a palladacyclic complex with a bulky phosphine ligand, P(t-Bu)Cy2 , which enhances stability and catalytic activity under aerobic conditions. The mechanism involves oxidative addition of an aryl halide (bromide or chloride) to Pd(0), followed by deprotonation of the α,α-difluoroketone to form a Pd-enolate intermediate. Subsequent transmetalation and reductive elimination yield the α-aryl-α,α-difluoroketone product.

Key Reaction Conditions

  • Catalyst : [Pd(PCy2(t-Bu))] (1–5 mol%)

  • Base : Cs2CO3 or K3PO4

  • Solvent : Toluene or dioxane

  • Temperature : 80–100°C

  • Yield : 70–90% for electronically diverse aryl halides

Scalability and Substrate Scope

This method accommodates aryl bromides and chlorides with electron-donating or withdrawing groups, enabling the synthesis of 3',5'-difluoro derivatives when meta-substituted aryl halides are used. Industrial scalability is facilitated by the catalyst’s air stability and compatibility with continuous flow reactors.

Nucleophilic Aromatic Substitution Fluorination

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce fluorine atoms into pre-functionalized aromatic precursors. This method is particularly effective for synthesizing 3',5'-difluoro-substituted intermediates.

Synthetic Pathway

  • Precursor Synthesis : 2-Phenylacetophenone with chlorine or bromine atoms at the 3' and 5' positions serves as the starting material.

  • Fluorination : Treatment with ammonium fluoride (NH4F) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF, ethanol) replaces halogens with fluorine.

Optimization Parameters

  • Fluorinating Agent : NH4F (2–3 equiv)

  • Solvent : Ethanol or DMF

  • Temperature : 30–60°C

  • Reaction Time : 3–12 hours

  • Yield : Up to 91% for analogous tetrafluoropyridine systems

Challenges and Solutions

  • Regioselectivity : Competitive substitution at undesired positions is mitigated by using directing groups or sterically hindered substrates.

  • Byproduct Formation : Excess fluorinating agent and elevated temperatures minimize residual halide content.

Comparative Analysis of Preparation Methods

Parameter Palladium-Catalyzed α-Arylation Nucleophilic Substitution
Starting Materials Aryl halides, α,α-difluoroketonesHalogenated 2-phenylacetophenones
Catalyst/Ligand Pd/PCy2(t-Bu)None
Reaction Time 12–24 hours3–12 hours
Yield 70–90%85–91%
Scalability High (continuous flow compatible)Moderate (batch process)
Functional Group Tolerance Broad (esters, nitriles, ethers)Limited by SNAr reactivity

Industrial Synthesis Considerations

Large-scale production of 3',5'-Difluoro-2-phenylacetophenone prioritizes cost efficiency and purity. Key strategies include:

  • Continuous Flow Reactors : Enhance heat/mass transfer for Pd-catalyzed reactions, reducing catalyst loading and reaction time.

  • Advanced Purification : Chromatography-free methods, such as crystallization or distillation, are employed to isolate high-purity product (>98%).

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-2-phenylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Nucleophiles such as or under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3’,5’-Difluoro-2-phenylacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2-phenylacetophenone involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2',6'-Difluoro-2-phenylacetophenone

The positional isomer 2',6'-Difluoro-2-phenylacetophenone (CAS 465514-59-4) shares the same molecular formula (C₁₄H₁₀F₂O) but differs in fluorine placement (2' and 6' positions). Key distinctions include:

  • Electronic Effects : The 2',6'-substitution creates a sterically hindered and electronically distinct environment compared to the 3',5'-isomer. This impacts dipole moments and π-stacking interactions in materials applications.
  • Market Applications : The 2',6'-isomer is prominently analyzed in market reports for its regional demand in Europe and Asia, driven by applications in specialty polymers and liquid crystals .
Table 1: Comparison of Fluorinated Phenylacetophenones
Compound CAS Number Substituent Positions Molecular Weight Key Applications
3',5'-Difluoro-2-phenylacetophenone 181697-20-1 3',5' 232.22 Pharmaceuticals, Agrochemicals
2',6'-Difluoro-2-phenylacetophenone 465514-59-4 2',6' 232.23 Polymers, Liquid Crystals
3',5'-Difluoro-2'-hydroxyacetophenone 140675-42-9 3',5' (with -OH) 172.13 Organic Synthesis Intermediates

Functional Group Variants: Hydroxy and Chloro Derivatives

3',5'-Difluoro-2'-hydroxyacetophenone (CAS 140675-42-9)
  • Structure : Replaces the phenyl group with a hydroxyl (-OH) at the 2' position.
  • Synthesis : Produced via Fries rearrangement of 2,4-difluorophenyl acetate with AlCl₃, yielding 80–90% purity after recrystallization .
  • Reactivity: The -OH group enables hydrogen bonding, increasing solubility in polar solvents compared to the non-hydroxylated analog. Applications include photoresist materials and coordination chemistry .
2-Chloro-2',5'-difluoroacetophenone (CAS 60468-36-2)
  • Structure : Chlorine at the 2-position and fluorine at 2',5' positions.
  • Properties : Molecular weight 190.57 , higher electrophilicity due to chlorine’s strong electron-withdrawing effect. Used in Suzuki coupling reactions and as a precursor for heterocyclic compounds .

Halogenated Derivatives: Bromo and Trifluoromethyl Analogs

2',3'-Dibromo-5'-fluoroacetophenone (CAS 1806294-60-9)
  • Structure : Bromine at 2',3' and fluorine at 5'.
  • Applications : Bromine’s steric bulk and polarizability make this compound suitable for cross-coupling reactions and radical chemistry. Molecular weight 295.93 suggests higher density and melting point compared to difluoro analogs .
3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2)
  • Structure : Chlorine at 3',5' and trifluoromethyl (-CF₃) at the acetyl group.
  • Properties : Boiling point 265°C , density 1.506 g/cm³ . The -CF₃ group enhances thermal stability and lipophilicity, favoring agrochemical applications .

Pharmacological and Industrial Relevance

  • Metabolic Stability: Fluorine atoms in this compound reduce metabolic degradation compared to non-fluorinated analogs, a trait critical in drug design (e.g., antitumor agents like difluorodeoxycytidine) .
  • Material Science : The 3',5'-substitution pattern enables symmetric crystal packing, beneficial for organic semiconductors, whereas asymmetric isomers (e.g., 2',6') disrupt crystallinity .

Biological Activity

3',5'-Difluoro-2-phenylacetophenone (DFPAP) is an organic compound characterized by its unique structure featuring two fluorine atoms at the 3' and 5' positions of the phenyl ring, along with a phenyl group attached to the acetophenone core. Its molecular formula is C14H10F2OC_{14}H_{10}F_2O. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.

DFPAP can be synthesized through electrophilic aromatic substitution reactions, typically involving the fluorination of 2-phenylacetophenone using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The synthesis process is optimized for yield and purity, often employing advanced purification techniques in industrial settings.

The biological activity of DFPAP is influenced by its functional groups. The presence of fluorine atoms allows for enhanced hydrogen bonding and other non-covalent interactions, which can significantly affect the compound's reactivity and binding affinity to biological targets. The ketone group in DFPAP can undergo nucleophilic addition reactions, making it a versatile intermediate in various biochemical processes.

Biological Activity

Research into the biological activity of DFPAP has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that DFPAP may exhibit antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Cytotoxicity : In vitro assays have been conducted to evaluate the cytotoxic effects of DFPAP on mammalian cell lines. These studies are crucial for assessing its potential as a therapeutic agent. The compound's cytotoxicity was evaluated using standard assays such as MTT and LDH release assays, which measure cell viability and membrane integrity respectively .
  • Drug Target Interactions : DFPAP's interaction with specific proteins or receptors is essential for understanding its therapeutic potential. Drug-target binding affinity (DTBA) studies suggest that DFPAP may interact with various biological targets, which could lead to therapeutic applications or toxicity concerns if unintended interactions occur .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of DFPAP on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anti-cancer properties. The study employed multiple cell lines to ensure comprehensive data collection on the compound's effects across different biological contexts .
  • Antimicrobial Screening : In another investigation, DFPAP was tested against a panel of bacterial strains. The results demonstrated significant inhibitory effects on certain Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the exact mechanisms behind this activity.

Comparative Analysis

To provide context regarding its biological activity, a comparison with similar compounds can be insightful:

Compound NameStructure CharacteristicsBiological Activity
2-PhenylacetophenoneLacks fluorine atomsModerate cytotoxicity
3',5'-Dichloro-2-phenylacetophenoneContains chlorine instead of fluorineDifferent reactivity profile
3',5'-DifluoroacetophenoneSimilar structure but lacks phenylLimited biological data available

Q & A

Q. What are the recommended synthetic methodologies for 3',5'-Difluoro-2-phenylacetophenone, and how do reaction conditions influence yield and purity?

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The strong electron-withdrawing nature of fluorine atoms at the 3' and 5' positions enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or hydrides). However, steric hindrance from fluorine atoms may reduce reactivity in bulky nucleophiles. Computational studies (DFT calculations) show a 15–20% increase in electrophilicity compared to non-fluorinated analogs, correlating with faster reaction kinetics in amidation reactions .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated acetophenone derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., enzyme inhibition IC₅₀ values) often arise from:
  • Purity Variations : Use HPLC-purified (>98%) samples to minimize impurities affecting assays .

  • Solvent Effects : Standardize solvents (e.g., DMSO concentration ≤1% v/v) to avoid artifactual results .

  • Assay Conditions : Replicate experiments under controlled pH (7.4) and temperature (37°C) to mimic physiological environments.

  • Structural Confirmation : Validate compound identity via X-ray crystallography or high-resolution mass spectrometry (HRMS) to rule out isomerization or degradation .

    • Data Table : Biological Activity Reproducibility Checklist
FactorBest PracticeImpact on Data Consistency
Purity≥98% (HPLC)Reduces off-target effects
Solvent≤1% DMSOPrevents solvent-induced artifacts
Assay pH7.4 (phosphate buffer)Mimics physiological conditions
Structural ValidationHRMS, X-ray crystallographyConfirms molecular integrity

Contradiction Analysis in Fluorinated Acetophenone Research

  • Case Study : Conflicting reports on the stability of this compound under basic conditions were resolved by identifying trace metal contaminants in reaction vessels. Chelating agents (e.g., EDTA) or glassware pre-treatment with nitric acid improved reproducibility, stabilizing the compound for >48 hours at pH 10 .

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